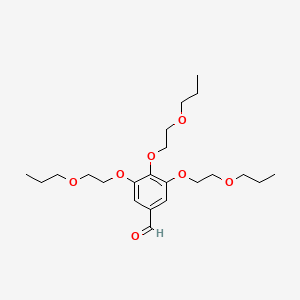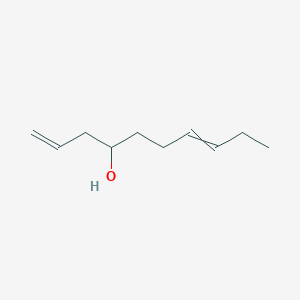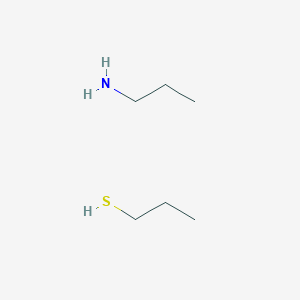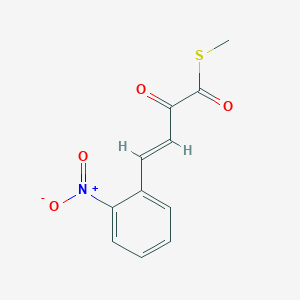
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a nitrophenyl group, a thioester, and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate typically involves the reaction of 2-nitrobenzaldehyde with a suitable thioester precursor under basic conditions. One common method includes the use of sodium methoxide as a base to facilitate the condensation reaction between 2-nitrobenzaldehyde and methyl thioglycolate. The reaction is carried out in anhydrous methanol at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thioester moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Substitution: The enone moiety can undergo nucleophilic addition reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature.
Oxidation: Hydrogen peroxide, acetic acid, room temperature.
Substitution: Amine or thiol nucleophiles, basic or acidic conditions, room temperature.
Major Products Formed
Reduction: Formation of (E)-S-methyl 4-(2-aminophenyl)-2-oxobut-3-enethioate.
Oxidation: Formation of (E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enesulfoxide or sulfone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: Its unique electronic properties can be exploited in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of (E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioester moiety can undergo nucleophilic attack by biological nucleophiles such as cysteine residues in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(2-Nitrophenyl)-4-oxo-2-butenoic acid: Similar structure but lacks the thioester moiety.
(Z)-4-((2-nitrophenyl)amino)-4-oxobut-2-enoic acid: Contains an amino group instead of a thioester.
Uniqueness
(E)-S-methyl 4-(2-nitrophenyl)-2-oxobut-3-enethioate is unique due to the presence of both a nitrophenyl group and a thioester moiety, which confer distinct electronic and reactivity properties
Properties
Molecular Formula |
C11H9NO4S |
|---|---|
Molecular Weight |
251.26 g/mol |
IUPAC Name |
S-methyl (E)-4-(2-nitrophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H9NO4S/c1-17-11(14)10(13)7-6-8-4-2-3-5-9(8)12(15)16/h2-7H,1H3/b7-6+ |
InChI Key |
WDQQWDMWZQNIDD-VOTSOKGWSA-N |
Isomeric SMILES |
CSC(=O)C(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CSC(=O)C(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(1-phenylethyl)-](/img/structure/B12529574.png)
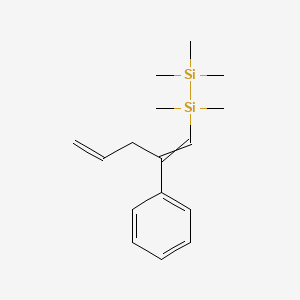
![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)
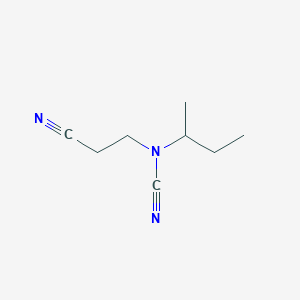
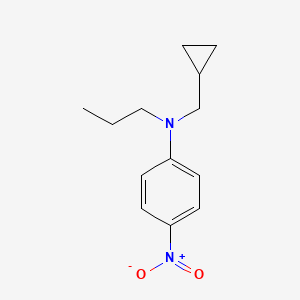
![N-{3-[4-(Hydroxyamino)-4-oxobutyl]phenyl}-4-methylbenzamide](/img/structure/B12529600.png)
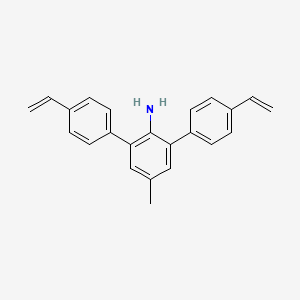
![Diethyl bis[(quinolin-2-yl)methyl]propanedioate](/img/structure/B12529608.png)
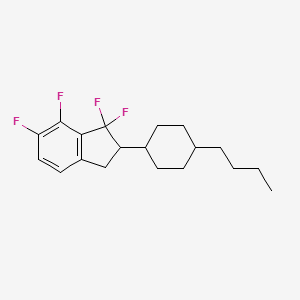

![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)
